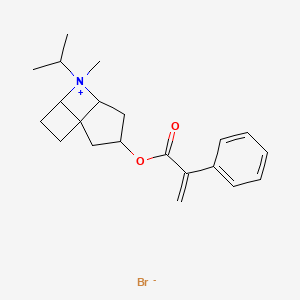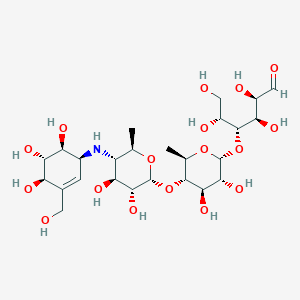
5-Chlorodescyano Citalopram Oxalate
Übersicht
Beschreibung
5-Chlorodescyano Citalopram Oxalate is a compound with the CAS number 64169-46-6 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 5-Chlorodescyano Citalopram Oxalate is C19H21ClFNO.xC2H2O4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The thermal degradation of Citalopram, a related compound, has been studied. It decomposes in a single step after melting at 189.3 °C, with decomposition products suggested to be HBr, dimethylamine, and fluorobenzene .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
5-Chlorodescyano Citalopram Oxalate, as a component of Citalopram, has demonstrated anticonvulsant properties in scientific research. For instance, studies have shown its effectiveness in increasing seizure thresholds at lower doses, suggesting potential anticonvulsive effects. However, at higher doses, it might have proconvulsive effects. These findings suggest a role for 5-HT3 receptors in mediating these properties and highlight the potential of citalopram in managing convulsions, particularly those arising from overdoses (Bahremand et al., 2011), (Payandemehr et al., 2012).
Neuroimaging Studies
Pharmacological magnetic resonance imaging (phMRI) has been used to study the acute and chronic effects of citalopram, providing insights into its regional and pharmacological specificity in the brain. This research helps to understand how citalopram and by extension, 5-Chlorodescyano Citalopram Oxalate, affect brain activity related to depression and anxiety disorders (Sekar et al., 2011).
Interaction with Neurotransmitter Systems
Research has also explored how citalopram interacts with various neurotransmitter systems, such as serotonin (5-HT) and noradrenaline. This includes studies on the inhibition of locus coeruleus neurons, which are part of the noradrenergic system, and the modulation of these neurons by citalopram, suggesting a complex interaction between serotonin and other neurotransmitter systems in the brain (Grandoso et al., 2005).
Environmental Impact Studies
Citalopram's environmental impact, particularly its effect on aquatic life, has been the subject of scientific inquiry. Studies have shown that it can alter the behavior of fish, indicating the need to consider its environmental safety and potential ecological consequences (Kellner et al., 2016).
Analytical and Pharmacological Studies
Analytical studies have been conducted to design novel sensors for citalopram determination, facilitating better quality control in pharmaceutical formulations. These studies contribute to improving drug monitoring and analysis techniques (Faridbod et al., 2020).
Impact on Sleep and Neuroendocrine Function
The impact of citalopram on sleep patterns and neuroendocrine function has been explored, with findings suggesting that its action on sleep in mice is primarily mediated by 5-HT1A receptors. This information could inform clinical strategies for treating depression and managing SSRI side effects (Monaca et al., 2003).
Eigenschaften
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMNENXWJCPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747324 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorodescyano Citalopram Oxalate | |
CAS RN |
64169-46-6 | |
| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)





